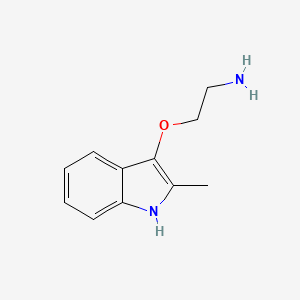

2-((2-Methyl-1H-indol-3-yl)oxy)ethanamine

Description

Structure

2D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-[(2-methyl-1H-indol-3-yl)oxy]ethanamine |

InChI |

InChI=1S/C11H14N2O/c1-8-11(14-7-6-12)9-4-2-3-5-10(9)13-8/h2-5,13H,6-7,12H2,1H3 |

InChI Key |

YDJAXQVZAFLVID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)OCCN |

Origin of Product |

United States |

Pharmacological Investigations of 2 2 Methyl 1h Indol 3 Yl Oxy Ethanamine and Analogues with Ether Linkages

General Pharmacological Profiles of Indole (B1671886) Ether Ethanamine Derivatives

Indole derivatives, a significant class of heterocyclic compounds, are integral to numerous natural products and synthetic pharmaceuticals. ajchem-b.comajchem-b.com Their diverse pharmacological activities stem from the versatile indole scaffold, which can be modified to interact with a wide array of biological targets. pcbiochemres.com These compounds have demonstrated a broad spectrum of effects, including antibacterial, anticancer, anti-inflammatory, and antihypertensive properties. ajchem-b.comajchem-b.com

The indole nucleus is a key component of the amino acid tryptophan, and consequently, it is a precursor to vital neurotransmitters like serotonin (B10506) and melatonin (B1676174). This inherent bio-relevance has spurred extensive research into indole-containing compounds for neurological and psychiatric applications. pcbiochemres.com

Indole ether ethanamine derivatives, in particular, have emerged as a promising area of pharmacological investigation. The incorporation of an ether linkage and an ethanamine side chain at various positions on the indole ring allows for fine-tuning of the molecule's interaction with specific receptors and enzymes. These structural modifications can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity and efficacy.

Research into these derivatives has revealed their potential to modulate various physiological processes. For instance, certain indole ethylamine (B1201723) derivatives have been investigated for their ability to regulate lipid metabolism by targeting receptors like PPARα and CPT1. mdpi.comnih.gov Others have shown antioxidant properties, acting as free radical scavengers. ajchem-b.comresearchgate.net The versatility of the indole ether ethanamine structure makes it a valuable template for the design of novel therapeutic agents with a wide range of potential applications.

Receptor Binding and Modulation Studies

Serotonin Receptor Systems (e.g., 5-HT1D, 5-HT6, SERT)

The serotonin (5-HT) system is a critical target for the treatment of various central nervous system disorders. nih.gov Indole ether ethanamine derivatives have been extensively studied for their interactions with different components of this system, including serotonin receptors and the serotonin transporter (SERT).

5-HT1D Receptors: Some 5-substituted indolylethylamine derivatives have shown agonist activity at 5-HT1D receptors. nih.govcapes.gov.br Studies have indicated that the nature of the substitution on the amine and the indole ring influences the affinity and selectivity for the 5-HT1Dα and 5-HT1Dβ receptor subtypes. nih.govcapes.gov.br For example, primary amine and N,N-dimethyl substitutions have been found to be favorable for 5-HT1Dα affinity. nih.govcapes.gov.br

5-HT6 Receptors: The 5-HT6 receptor is a promising target for cognitive enhancement and the treatment of neuropsychiatric symptoms. nih.gov Several indole derivatives, including those with ether linkages, have been developed as potent 5-HT6 receptor ligands. nih.gov The synthesis of 3-(2-N,N-diethylaminoethoxy)indole derivatives has provided a class of compounds with the potential to act as 5-HT6 receptor ligands. nih.gov Further modifications, such as the addition of a sulfonyl group, have led to the identification of potent and selective 5-HT6 receptor antagonists with pro-cognitive and antidepressant-like properties in animal models. nih.gov

Serotonin Transporter (SERT): The serotonin transporter is the primary target for a major class of antidepressant medications. mdpi.com Some indole derivatives have been shown to interact with SERT, although the specific contributions of the ether linkage in 2-((2-Methyl-1H-indol-3-yl)oxy)ethanamine to SERT binding are not extensively detailed in the provided results. However, the general class of indole derivatives has been explored for SERT inhibitory activity. mdpi.com

Dopamine (B1211576) D2 Receptor Interactions

The dopamine D2 receptor is a key target for antipsychotic medications. nih.gov Some indole derivatives have been shown to interact with D2 receptors. For instance, certain 5-substituted indolylethylamines have been tested for their binding affinity to cloned D2 receptors. nih.govcapes.gov.br Additionally, studies on the antagonistic interactions between histamine (B1213489) H3 and dopamine D2 receptors have provided insights into the modulation of dopaminergic transmission. nih.gov While direct binding data for this compound at the D2 receptor is not specified, the broader class of indole derivatives shows interaction with this receptor system.

Monoamine Oxidase (MAO-A) Enzyme Inhibition

Monoamine oxidase (MAO) is an enzyme responsible for the breakdown of several key neurotransmitters, including serotonin, dopamine, and norepinephrine. nih.gov Inhibition of MAO, particularly MAO-A, can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression. nih.govyoutube.com

Certain 2-indolylmethylamine derivatives have been identified as potent MAO inhibitors. nih.gov Studies have shown that both reversible and irreversible inhibitors exist within this class of compounds, with some exhibiting selectivity for MAO-A. nih.gov For example, N-methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine has been identified as a potent and selective MAO-A inhibitor. nih.gov While the specific inhibitory activity of this compound on MAO-A is not detailed, the general structural class shows a clear potential for this type of enzymatic interaction.

Cholinesterase Inhibition (e.g., Butyrylcholinesterase)

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov These drugs work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and cognition. nih.gov While acetylcholinesterase (AChE) has historically been the primary target, there is growing interest in the role of butyrylcholinesterase (BChE) in the progression of Alzheimer's disease. nih.govmdpi.com

Several indole derivatives have been synthesized and evaluated for their ability to inhibit both AChE and BChE. nih.govnih.gov Some indole-based thiadiazole derivatives have shown potent inhibition of both enzymes, with IC50 values in the micromolar range. nih.gov Furthermore, certain biphenylalkoxyamine derivatives, which share structural similarities with indole ether ethanamines, have been identified as histamine H3 receptor ligands with selective BuChE inhibitory activity. mdpi.com This dual-target approach is considered a promising strategy for the development of new Alzheimer's disease therapies.

Enzyme Modulation and Target Engagement

The therapeutic effects of indole ether ethanamine derivatives are not limited to receptor binding but also extend to the modulation of various enzymes. As discussed, these compounds have shown the ability to inhibit key enzymes such as monoamine oxidase and cholinesterases.

The engagement of these enzymatic targets can lead to significant downstream effects on neurotransmitter levels and cellular signaling pathways. For example, the inhibition of MAO-A leads to an increase in the synaptic availability of serotonin and norepinephrine, which is believed to be the primary mechanism of action for MAOI antidepressants. nih.gov Similarly, the inhibition of cholinesterases boosts cholinergic neurotransmission, which can improve cognitive function in patients with Alzheimer's disease. nih.gov

The ability of a single compound to interact with multiple targets, such as both a receptor and an enzyme, is an area of growing interest in drug discovery. This polypharmacological approach may offer enhanced therapeutic efficacy or a more favorable side-effect profile compared to highly selective single-target drugs. The diverse pharmacological profile of indole ether ethanamine derivatives makes them attractive candidates for the development of such multi-target agents.

Phosphodiesterase 5 (PDE5) Inhibition

Phosphodiesterase 5 (PDE5) has been identified as a significant therapeutic target for various conditions, including erectile dysfunction and pulmonary arterial hypertension. documentsdelivered.comnih.govnih.gov The mechanism of action of PDE5 inhibitors involves preventing the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP), which leads to the relaxation of smooth muscle and vasodilation. nih.govnih.gov The indole nucleus is a common feature in many biologically active molecules and has been utilized in the development of novel PDE5 inhibitors. documentsdelivered.comnih.gov

Research into indole-containing compounds has led to the discovery of potent PDE5 inhibitors. For instance, modifications of existing quinoline (B57606) and naphthyridine compounds to include an indole moiety have resulted in the identification of highly effective analogues. documentsdelivered.comnih.gov One such analogue, compound 14a, demonstrated a half-maximal inhibitory concentration (IC50) of 16.11 nM. documentsdelivered.comnih.gov Molecular docking simulations have indicated that the presence of an amide group is crucial for the interaction between these indole-based inhibitors and the target enzyme. documentsdelivered.comnih.gov

While sildenafil (B151) and vardenafil (B611638) are potent PDE5 inhibitors, they can also inhibit PDE6, which is involved in visual transduction, leading to visual disturbances. nih.gov Tadalafil shows better selectivity for PDE5 over PDE6. nih.gov The development of new indole-based PDE5 inhibitors focuses on achieving high potency and selectivity to minimize side effects. documentsdelivered.comnih.govnih.gov The structural similarity between the catalytic domains of PDE5, PDE6, and PDE11 presents a challenge in designing highly selective inhibitors. nih.gov

Table 1: Investigated Indole Analogues for PDE5 Inhibition

| Compound/Analogue Class | Key Findings | Reference |

|---|---|---|

| Indole-containing PDE5 inhibitors (e.g., Compound 14a) | Modification of quinoline and naphthyridine structures to include an indole moiety yielded potent inhibitors. Compound 14a showed an IC50 of 16.11 nM. | documentsdelivered.comnih.gov |

| Tadalafil-like PDE5 inhibitors | Research focuses on developing inhibitors with high selectivity for PDE5 over PDE6 and PDE11 to reduce side effects. | nih.gov |

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Carnitine Palmitoyltransferase 1 (CPT1) Activation

Peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1) are key regulators of lipid metabolism and are considered important therapeutic targets for nonalcoholic fatty liver disease (NAFLD). nih.gov PPARα, a nuclear receptor, stimulates genes involved in mitochondrial fatty acid oxidation. nih.gov CPT1A catalyzes the initial step in the mitochondrial oxidation of long-chain fatty acids. nih.gov

A series of novel indole ethylamine derivatives have been designed and synthesized to target both PPARα and CPT1. nih.gov In vitro studies using oleic acid-induced AML12 cells, a model for NAFLD, demonstrated that a target compound from this series could effectively activate both PPARα and CPT1a. nih.gov This dual-target activation suggests a potential for these compounds to regulate lipid metabolism, which may offer a promising therapeutic strategy for NAFLD. nih.gov The study highlights the potential of indole ethylamine derivatives as lead compounds for the development of new drugs targeting lipid metabolism disorders. nih.gov

Table 2: Indole Ethylamine Derivatives Targeting PPARα and CPT1

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Indole ethylamine derivatives | PPARα and CPT1a | Effectively activated both PPARα and CPT1a in vitro, demonstrating potential for lipid metabolism regulation. | nih.gov |

Other Enzyme Systems Under Investigation

The versatile indole scaffold is a common feature in numerous bioactive compounds, leading to its investigation against a wide array of enzyme systems beyond PDE5 and PPARα/CPT1. scholar9.comresearchgate.netacs.org The substitution of different chemical groups at various positions on the indole nucleus allows for the modulation of biological activity, making it a valuable template in drug discovery. researchgate.net

In Vitro Biological Activity Assessments

Antioxidant Properties and Mechanisms

Several studies have investigated the in vitro antioxidant potential of indole derivatives, including analogues with ether linkages. mdpi.comresearchgate.netnih.govnih.govderpharmachemica.com These studies often employ multiple assays to evaluate different aspects of antioxidant activity, such as free radical scavenging and inhibition of lipid peroxidation. mdpi.comresearchgate.netderpharmachemica.com

One common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netnih.govderpharmachemica.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured. nih.govderpharmachemica.com For instance, a series of novel indole-3-carboxaldehyde (B46971) analogues were tested, with one compound (5f) showing superior DPPH scavenging activity compared to the standard antioxidant butylated hydroxy anisole (B1667542) (BHA). researchgate.netderpharmachemica.com Another study on 3-substituted-2-oxindole derivatives found that their scavenging activity was concentration-dependent. nih.gov

The inhibition of lipid peroxidation is another crucial measure of antioxidant efficacy. mdpi.comresearchgate.netderpharmachemica.com Hydrogen peroxide-induced lipid peroxidation in human erythrocyte membranes is a model used to assess this property. mdpi.com Studies on indole-based melatonin analogues showed that many of these compounds provided significant protection against such peroxidation. mdpi.com Similarly, an assay measuring the inhibition of microsomal lipid peroxidation (LPO) has been used to screen indole-3-carboxaldehyde analogues, with compound (5f) again demonstrating notable activity. researchgate.netderpharmachemica.com

Further investigations into the antioxidant mechanisms of indole derivatives have looked at their protective effects against cellular reactive oxygen species (ROS) and AAPH-induced oxidative hemolysis in human erythrocytes. mdpi.com These comprehensive in vitro assessments indicate that indole analogues possess significant antioxidant properties, often surpassing those of known antioxidants like melatonin. mdpi.comnih.gov

Table 3: In Vitro Antioxidant Activity of Indole Analogues

| Indole Analogue Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Indole-3-carboxaldehyde analogues | DPPH free radical scavenging, Microsomal lipid peroxidation (LPO) inhibition | Compound (5f) showed superior activity compared to the standard BHA. | researchgate.netderpharmachemica.com |

| 3-Substituted-2-oxindole derivatives | DPPH free radical scavenging | Showed moderate to good, concentration-dependent antioxidant activity. | nih.gov |

| Indole-based melatonin analogues | H₂O₂-induced lipid peroxidation, AAPH-induced hemolysis, Cellular ROS reduction | Most compounds exhibited significant and strong antioxidant activity, often greater than melatonin. | mdpi.comnih.gov |

Anti-inflammatory Effects in Cellular Models

The anti-inflammatory properties of indole derivatives have been explored in various in vitro cellular models. scholar9.comnih.govchemrxiv.orgchemrxiv.org A common approach involves using lipopolysaccharide (LPS) to stimulate inflammatory responses in cell lines such as human macrophage-like cells or BV2 microglia cells. chemrxiv.orgnih.govnih.gov

In one study, indole derivatives of ursolic acid were evaluated for their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. chemrxiv.orgchemrxiv.org The results showed that these derivatives significantly reduced NO levels. chemrxiv.orgchemrxiv.org Furthermore, these compounds were found to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). chemrxiv.orgchemrxiv.org This suggests that their anti-inflammatory action may be mediated through the inhibition of key inflammatory pathways. chemrxiv.org

Another investigation focused on 4-indolyl-2-arylaminopyrimidine derivatives and their impact on LPS-induced human bronchial epithelial (HBE) cells. nih.gov The release of pro-inflammatory cytokines IL-6 and IL-8 was measured, and several of the synthesized compounds demonstrated significant inhibitory effects. nih.gov Notably, compounds 6c and 6h showed superior activity, with inhibition rates for IL-6 and IL-8 release ranging from 62% to 77% and 65% to 72%, respectively, at a concentration of 5 μM. nih.gov

The anti-inflammatory mechanisms of some compounds are thought to involve the inhibition of pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov For example, oxymatrine, an alkaloid with a structure that can be conceptually related to complex indole alkaloids, was shown to suppress the phosphorylation of I-κBα and block the ERK, p38, and JNK pathways in LPS-stimulated microglial cells. nih.gov These findings highlight the potential of indole-based compounds to modulate inflammatory responses in various cell types. scholar9.comnih.govchemrxiv.orgchemrxiv.org

Table 4: Anti-inflammatory Activity of Indole Derivatives in Cellular Models

| Compound/Analogue Class | Cell Model | Key Findings | Reference |

|---|---|---|---|

| Indole derivatives of Ursolic Acid | LPS-stimulated RAW 264.7 macrophages | Significantly reduced nitric oxide (NO) production and downregulated pro-inflammatory cytokines (TNF-α, IL-6). | chemrxiv.orgchemrxiv.org |

| 4-Indolyl-2-arylaminopyrimidine derivatives | LPS-induced HBE cells | Compounds 6c and 6h showed superior inhibition of IL-6 and IL-8 release. | nih.gov |

| Indole substituted aryl ethers | In-silico docking on target proteins | Compound AG-1 (N-(1H-indol-3yl) methylene)-4-phenoxyaniline) was identified as a potent anti-inflammatory candidate. | scholar9.com |

Antimicrobial Activity against Microbial Strains

The indole nucleus is a well-established scaffold in the development of antimicrobial agents, with numerous derivatives showing activity against a broad spectrum of bacteria and fungi. researchgate.netnih.govnih.gov

A series of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. nih.gov These compounds were tested against both Gram-positive and Gram-negative bacteria, as well as five fungal species, demonstrating the broad-spectrum potential of this class of indole derivatives. nih.gov Another study focused on synthetic 1,3-bis(aryloxy)propan-2-amines, which showed inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimal inhibitory concentrations (MIC) in the low micromolar range. nih.gov

Furthermore, some synthetic indole derivatives have been found to be particularly effective against multidrug-resistant Gram-positive bacteria. nih.gov For example, a compound designated SMJ-2 exhibited consistent MIC values between 0.25 and 2 µg/mL against various resistant strains, including vancomycin-resistant Enterococcus (VRE) and MRSA. nih.gov This suggests a mechanism of action distinct from existing antibiotics. nih.gov

The antimicrobial potential of indole hybrids, which combine the indole moiety with other heterocyclic structures like triazoles and thiadiazoles, has also been investigated. nih.gov These hybrid compounds have shown a broad spectrum of activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans, with MIC values ranging from 3.125 to 50 µg/mL. nih.gov The inhibition of the NorA efflux pump in S. aureus is another strategy where indole-based inhibitors have shown promise, potentially restoring the efficacy of existing antibiotics. acs.org

Table 5: Antimicrobial Activity of Indole Derivatives

| Compound/Analogue Class | Microbial Strains | Key Findings | Reference |

|---|---|---|---|

| 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives | Gram-positive and Gram-negative bacteria, five fungal species | Showed broad-spectrum antimicrobial activity. | nih.gov |

| Synthetic 1,3-bis(aryloxy)propan-2-amines | Gram-positive bacteria (including MRSA) | Exhibited MIC values in the low micromolar range. | nih.gov |

| Synthetic indole derivative (SMJ-2) | Multidrug-resistant Gram-positive bacteria (including VRE, MRSA) | Consistent MIC values of 0.25–2 µg/mL. | nih.gov |

| Indole-triazole/thiadiazole hybrids | S. aureus, E. coli, C. albicans | Broad spectrum of activity with MICs from 3.125 to 50 µg/mL. | nih.gov |

Antiproliferative and Antitumor Efficacy in Cancer Cell Lines

While direct studies on the antiproliferative and antitumor efficacy of this compound are not extensively documented in the reviewed literature, significant research has been conducted on various analogues of indole featuring ether linkages, demonstrating their potential as anticancer agents. These studies reveal that modifications to the indole core and the nature of the ether-linked substituents can lead to potent and sometimes selective activity against a range of human cancer cell lines.

One area of investigation involves indole-aryl-amide derivatives. Although not all compounds in this class showed significant anticancer effects, some exhibited noteworthy activity. For instance, certain derivatives were active against MCF7 (breast) and PC3 (prostate) cancer cell lines, with IC₅₀ values of 0.81 µM and 2.13 µM, respectively. mdpi.com However, this particular compound also demonstrated potent activity in normal intestinal I407 cells, indicating a potential lack of selectivity. mdpi.com In contrast, another derivative displayed selective toxicity towards the HT29 malignant colon cell line, without affecting healthy human intestinal cells. mdpi.com This selectivity suggests that specific structural modifications can be tailored to target cancer cells while sparing normal tissues. mdpi.com

Another class of indole derivatives, specifically {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM), has been identified as a DNA intercalator with selective inhibitory effects on the viability of HeLa cells. nih.gov In a mouse model with S180 tumors, MIAM demonstrated a dose-dependent inhibition of tumor growth. nih.gov

Furthermore, research into nortopsentin analogues, which are bis-indolyl alkaloids, has yielded promising results. These compounds, characterized by two indole units connected by a spacer, have shown significant cytotoxicity. For example, N-methylated derivatives of nortopsentins A–C showed a marked improvement in cytotoxicity against P388 cells compared to the parent compounds. researchgate.net A series of 2,5-bis(3′-indolyl)pyrroles, analogous to nortopsentin, exhibited concentration-dependent antitumor activity against a panel of 42 human tumor cell lines, with mean IC₅₀ values as low as 0.67 μM for some derivatives. researchgate.net Another study on nortopsentin analogues, where the imidazole (B134444) ring was replaced by thiazole (B1198619) and one indole unit by a 7-azaindole (B17877) moiety, found that two of the new compounds had good antiproliferative effects against a full panel of approximately 60 NCI human tumor cell lines, with GI₅₀ values ranging from low micromolar to nanomolar levels. nih.gov These derivatives were particularly effective against leukemia cell lines K-562 and SR. nih.gov

The synthesis of novel 2-(thiophen-2-yl)-1H-indole derivatives has also led to the discovery of potent anticancer agents. Certain analogues from this series exhibited selective cytotoxicity against the HCT-116 colon cancer cell line, with IC₅₀ values as low as 7.1 µM. nih.gov These compounds were found to induce cell cycle arrest at the S and G2/M phases. nih.gov

The data below summarizes the antiproliferative activity of various indole analogues with ether linkages against several human cancer cell lines.

Table 1: Antiproliferative Activity of Indole Analogues

| Compound Class | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

|---|---|---|---|

| Indole-aryl-amide derivative | MCF7 (Breast) | 0.81 | mdpi.com |

| PC3 (Prostate) | 2.13 | mdpi.com | |

| HeLa (Cervical) | 5.64 | mdpi.com | |

| {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM) | HeLa (Cervical) | Selectively inhibited viability | nih.gov |

| 2,5-bis(3′-indolyl)pyrrole analogue | Mean of 42 human tumor cell lines | 0.67 | researchgate.net |

| Nortopsentin analogue (indolyl-thiazolyl-pyrrolopyridine) | K-562 (Leukemia) | 0.07 | nih.gov |

| SR (Leukemia) | 0.06 | nih.gov |

Regulation of Lipid Metabolism in Specific Cellular Models (e.g., AML12 cells)

Based on the conducted search, no research findings were available regarding the specific effects of this compound or its analogues with ether linkages on the regulation of lipid metabolism in AML12 cells or any other specific cellular models.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of indole-containing compounds is often dictated by specific structural motifs that facilitate interactions with therapeutic targets. researchgate.net For molecules centered around the 2-((2-Methyl-1H-indol-3-yl)oxy)ethanamine framework, several key motifs are crucial for their biological effects. The indole (B1671886) core itself serves as a versatile platform for diverse functionalizations. goettingen-research-online.de

The arrangement of the ether-linked ethanamine side chain at the C3 position of the 2-methylindole (B41428) core is a critical determinant of activity. This specific substitution pattern is found in various biologically active compounds. The presence of an ether linkage provides a degree of conformational flexibility while also influencing the electronic properties of the indole ring. rsc.org The terminal amine group is often crucial for forming salt bridges or hydrogen bonds with biological targets.

Impact of Indole Ring Substituents on Pharmacological Activity

Substituents on the indole ring play a pivotal role in modulating the pharmacological activity of indole derivatives. rsc.org The electronic and steric properties of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties.

The methyl group at the C2 position of the indole ring in this compound is not merely a passive substituent. It can significantly impact the molecule's biological profile. For instance, in some contexts, a 2-methyl group has been shown to contribute to the biological activities of indole derivatives. impactfactor.org The presence of this group can influence the molecule's lipophilicity, potentially affecting its ability to cross cell membranes. Furthermore, the 2-methyl group can provide a steric hindrance that may favor a specific binding conformation or prevent unwanted metabolic transformations. In the synthesis of certain indole derivatives, the 2-methyl group is a key starting point for building more complex structures. aip.org

The 3-oxyethanamine side chain is a critical pharmacophoric element. The oxygen atom introduces a polar ether linkage, which can participate in hydrogen bonding with receptor sites. rsc.org The length and branching of the alkyl chain can also influence activity. The terminal primary amine is a key feature, often protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a binding pocket. The substitution pattern at the C3 position of the indole ring is a common feature in many biologically active indoles. nih.gov The ethanamine portion of the side chain is structurally related to tryptamine (B22526), a known neuromodulator, suggesting potential interactions with similar biological targets. wikipedia.org

Conformational Flexibility and Intramolecular Interactions in Ether-Linked Indoles

The ether linkage in this compound imparts a degree of conformational flexibility to the side chain. This flexibility allows the molecule to adopt various spatial arrangements, which can be crucial for fitting into a specific binding site. The molecule's ability to adopt different conformations can be studied using computational modeling and spectroscopic techniques. nih.gov

Intramolecular interactions, such as hydrogen bonding between the amine hydrogen and the ether oxygen or the indole nitrogen, can influence the preferred conformation of the side chain. nih.gov These interactions can pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding to a target. Stacking interactions between the indole ring and other aromatic systems within a receptor are also a significant factor in the binding of indole derivatives. nih.gov

Rational Design Principles for Novel Analogues

The SAR data gathered for this compound and related compounds provide a foundation for the rational design of new analogues with improved or novel pharmacological properties. By systematically modifying the key structural motifs, medicinal chemists can explore the chemical space around this scaffold.

Key strategies for the design of novel analogues include:

Modification of the 2-methyl group: Replacing the methyl group with other alkyl or aryl groups can probe the steric and electronic requirements of the binding site.

Alteration of the ether linkage: Replacing the oxygen atom with sulfur (thioether) or nitrogen (aminoether) can modulate the electronic properties and hydrogen bonding capacity of the linker.

Varying the ethanamine side chain: The length of the alkyl chain can be extended or shortened, and substituents can be introduced on the chain or the terminal amine to fine-tune interactions with the target.

Substitution on the indole ring: Introducing various substituents on the benzene (B151609) portion of the indole ring can significantly alter the electronic properties and provide additional points of interaction.

These design principles, guided by computational modeling and experimental testing, can lead to the discovery of new compounds with enhanced potency, selectivity, and desirable pharmacokinetic profiles.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as 2-((2-Methyl-1H-indol-3-yl)oxy)ethanamine, might interact with a biological target.

Prediction of Predominant Binding Modes

No research articles or data were found that specifically detail the prediction of predominant binding modes for this compound with any biological target.

Estimation of Binding Affinities

There are no available studies that report the estimation of binding affinities for this compound to any specific protein or receptor targets through molecular docking calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can provide detailed information on the dynamic behavior of a ligand-receptor complex over time.

Analysis of Dynamic Behavior of Ligand-Receptor Complexes

A search of scientific literature did not yield any studies that have performed molecular dynamics simulations to analyze the dynamic behavior of complexes formed between this compound and any receptor.

Binding Free Energy Calculations (e.g., MM/PBSA)

No publications were identified that have calculated the binding free energy of this compound to a target using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or other similar computational approaches.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds.

A comprehensive search for QSAR studies did not find any models that include this compound as part of the training or test set for the development of predictive models of biological activity.

While the chemical structure of this compound suggests its potential as a subject for computational chemistry and molecular modeling studies, there is currently a notable absence of published research in this specific area. The fields of molecular docking, molecular dynamics simulations, and QSAR modeling have not yet been applied to this particular compound in the available scientific literature. Therefore, a detailed analysis of its ligand-target interactions, dynamic behavior in complex with receptors, and its role in structure-activity relationship models cannot be provided at this time. Future research may explore these computational aspects to elucidate the potential biological activities and interactions of this compound.

2D-QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models are computational methods that correlate the chemical structure of a compound with its biological activity. A 2D-QSAR analysis for this compound would involve using topological descriptors to build a mathematical model predicting its activity.

Following a comprehensive search of scientific literature and chemical databases, no specific 2D-QSAR studies or associated data tables for this compound have been found in the public domain.

3D-Pharmacophore Modeling

3D-pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. This technique is crucial for designing new molecules with desired biological functions.

A thorough review of available research indicates that no specific 3D-pharmacophore models have been published for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry used to predict the reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). molport.comchemimpex.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity. molport.com

Despite the importance of this analysis, specific research detailing the FMO analysis, including HOMO-LUMO energy values and their distribution for this compound, is not available in published scientific literature.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. It is instrumental in identifying regions that are prone to electrophilic and nucleophilic attack, as well as understanding intermolecular interactions. nih.gov The MEP map uses a color spectrum where red typically indicates negative potential (electron-rich regions) and blue indicates positive potential (electron-poor regions).

A search for specific MEP maps or charge distribution analyses for this compound did not yield any published studies or corresponding data.

Theoretical Spectroscopic Investigations for Validation (e.g., IR, UV-Vis, NMR)

Theoretical calculations of spectroscopic data, such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra, are often performed using methods like Density Functional Theory (DFT). These calculated spectra are then compared with experimental data to validate the optimized molecular structure of the compound.

No published computational studies presenting the theoretical IR, UV-Vis, or NMR spectra for this compound could be located.

Preclinical and in Vitro Efficacy Studies

Cell-Based Assays for Target Compound Efficacy and Potency

Cell-based assays are fundamental in the preliminary assessment of a compound's biological activity. For a novel indole (B1671886) ethylamine (B1201723) derivative, structurally similar to 2-((2-Methyl-1H-indol-3-yl)oxy)ethanamine and designated as "compound 9" in a significant study, its efficacy was evaluated in the context of lipid metabolism regulation. nih.govnih.govresearchgate.net

AML12 Cells: The mouse hepatocyte cell line, AML12, was instrumental in evaluating the potential of a novel indole ethylamine derivative, referred to as compound 9, as a regulator of lipid metabolism. nih.govnih.gov These cells were used to create an in vitro model of nonalcoholic fatty liver disease (NAFLD) by inducing lipid accumulation with oleic acid (OA). nih.gov In this model, compound 9 demonstrated significant effects on intracellular triglyceride levels. nih.gov Specifically, treatment with compound 9 at concentrations of 5, 10, and 20 μM for two hours, followed by stimulation with 500 μM OA for 24 hours, led to a dose-dependent reduction in intracellular triglycerides by 28.07%, 37.55%, and 51.33%, respectively. nih.gov Notably, these effects were achieved without any observable loss of cell viability at a concentration of 20 μM. nih.gov

HeLa and HepG2 Cells: Currently, there is no publicly available research data on the use of HeLa or HepG2 cell lines to assess the efficacy and potency of this compound or its close analogue, compound 9.

In the AML12 cell model, the therapeutic potential of the indole ethylamine derivative, compound 9, was further substantiated through the analysis of key biomarkers involved in lipid metabolism. nih.gov

PPARα and CPT1a: The study revealed that compound 9 effectively activates Peroxisome proliferator-activated receptor alpha (PPARα) and Carnitine palmitoyltransferase 1a (CPT1a). nih.govnih.gov In silico docking analysis suggested a high binding affinity of compound 9 to human PPARα. researchgate.net Experimental data from AML12 cells confirmed that at a concentration of 20 μM, compound 9 significantly increased PPARα levels. nih.govresearchgate.netresearchgate.net Furthermore, both gene and protein expression levels of PPARα and CPT1a were upregulated in AML12 cells co-incubated with compound 9 and oleic acid, as determined by PCR and Western blotting. nih.gov

Lipolysis and Lipogenesis Markers: The compound's influence on lipid breakdown and synthesis was assessed by measuring the expression of several key enzymes. Compound 9 supplementation was found to upregulate the expression of hormone-sensitive triglyceride lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL). nih.govnih.gov Additionally, it increased the phosphorylation of acetyl-CoA carboxylase (ACC), which is involved in fatty acid oxidation and lipogenesis. nih.govnih.gov

The following table summarizes the observed effects of compound 9 on key biomarkers in oleic acid-induced AML12 cells.

| Biomarker Category | Biomarker | Observed Effect with Compound 9 |

| Lipid Metabolism Regulation | PPARα | Upregulation of gene and protein expression |

| CPT1a | Upregulation of gene and protein expression | |

| Lipolysis | HSL | Upregulation of expression |

| ATGL | Upregulation of expression | |

| Lipogenesis/Fatty Acid Oxidation | p-ACC/ACC | Upregulation of phosphorylation |

Mechanistic Investigations in Controlled Biological Systems

Mechanistic studies involving the indole ethylamine derivative, compound 9, in oleic acid-induced AML12 cells suggest a dual-target mode of action for its lipid-lowering effects. nih.gov The compound appears to alter fatty acid metabolism, leading to a decrease in lipid accumulation and mitigating associated lipotoxicity. nih.gov The primary mechanism is believed to be the activation of the PPARα/CPT1a signaling pathway. nih.gov By upregulating PPARα and CPT1a, compound 9 enhances fatty acid oxidation. nih.gov Concurrently, it promotes the breakdown of stored fats by increasing the expression of HSL and ATGL, and modulates fatty acid synthesis through the phosphorylation of ACC. nih.govnih.gov

Assessment of Selectivity and Specificity in Biological Assays

There is currently no publicly available information regarding the assessment of the biological selectivity and specificity of this compound or its close analogue, compound 9, in various biological assays. While one study identified it as a dual-target compound for PPARα and CPT1a, comprehensive selectivity profiling against other receptors, enzymes, and cellular pathways has not been reported. nih.gov

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in the analysis of novel compounds, offering non-destructive methods to probe the molecular structure and assess purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of "2-((2-Methyl-1H-indol-3-yl)oxy)ethanamine" by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the aromatic protons on the indole (B1671886) ring would typically appear in the downfield region (δ 7.0-8.0 ppm). The methyl group protons at the C2 position would likely produce a singlet at a more upfield position. The methylene protons of the oxyethanamine side chain (-O-CH₂-CH₂-NH₂) would exhibit characteristic multiplets, with the protons closer to the oxygen atom appearing at a lower field than those adjacent to the nitrogen atom. The N-H proton of the indole and the -NH₂ protons of the ethanamine would be observable, though their chemical shifts can be broad and concentration-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The aromatic carbons of the indole ring would resonate in the δ 100-140 ppm range. The carbon of the methyl group (C2-CH₃) would appear at a much higher field. The carbons of the oxyethanamine side chain would be found in the intermediate region, with the carbon bonded to the oxygen atom being the most downfield of the two.

A hypothetical ¹H and ¹³C NMR data table based on known chemical shifts for similar indole derivatives is presented below.

| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| Indole N-H | ~8.0 (broad singlet) | - |

| Indole Aromatic C-H | 7.0 - 7.6 (multiplets) | 110 - 136 |

| C2-CH₃ | ~2.4 (singlet) | ~13 |

| O-CH₂ | ~4.1 (triplet) | ~68 |

| CH₂-NH₂ | ~3.1 (triplet) | ~41 |

| NH₂ | Variable (broad singlet) | - |

Note: This data is predictive and based on the analysis of analogous compounds.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad peak in the region of 3400-3300 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring and the N-H stretching of the primary amine. The C-H stretching of the aromatic ring and the aliphatic side chain would be observed around 3100-2850 cm⁻¹. A significant peak in the range of 1250-1050 cm⁻¹ would be indicative of the C-O stretching of the ether linkage, a key feature of this molecule. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Indole & Amine) | 3400 - 3300 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Ether) | 1250 - 1050 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing compounds with chromophores, such as the indole ring system in "this compound". The indole nucleus typically exhibits two main absorption bands. The absorption spectrum is expected to show a strong absorption band (the ¹Lₐ band) around 260-270 nm and a lower energy band (the ¹Lₑ band) with fine structure around 280-290 nm. The exact positions and intensities of these bands can be influenced by the substituents on the indole ring.

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is a powerful technique that can provide the definitive three-dimensional structure of a molecule in the solid state. To perform this analysis, a single crystal of "this compound" of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice.

Mass Spectrometry (MS) Applications in Compound Identification and Quantification

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of "this compound". It also provides structural information through the analysis of fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this ion would likely involve cleavage of the ether bond and the ethanamine side chain. Common fragmentation pathways for indole derivatives often involve the stable indole nucleus. A significant fragment would likely correspond to the 2-methyl-1H-indol-3-ol cation, formed by the cleavage of the ether bond. Another prominent fragment could result from the loss of the aminoethyl group. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental formula with high accuracy.

| Ion | Predicted m/z | Description |

| [M]⁺ | 190.11 | Molecular Ion |

| [M - NH₂CH₂]⁺ | 147.07 | Loss of the aminoethyl group |

| [2-methyl-1H-indol-3-ol]⁺ | 147.07 | Cleavage of the ether bond |

Note: The m/z values are theoretical and would need to be confirmed by experimental data.

Chromatographic Techniques for Separation and Purity Profiling (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for the separation of "this compound" from any impurities or byproducts and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For GC-MS analysis, the compound may need to be derivatized to increase its volatility and thermal stability. The retention time in the GC column provides a characteristic identifier for the compound, while the mass spectrum of the eluting peak confirms its identity. GC-MS is also highly effective for identifying and quantifying volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity profiling of non-volatile and thermally labile compounds like "this compound". A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable buffer, would likely be effective for its analysis. The purity of the compound can be determined by integrating the area of the main peak and any impurity peaks detected, typically by a UV detector set at a wavelength where the indole chromophore absorbs strongly. A purity level of ≥98% is often required for research-grade compounds.

Metabolic Studies and Biotransformation Pathways

In Vitro Metabolic Stability Assessments

No published data are available on the in vitro metabolic stability of 2-((2-Methyl-1H-indol-3-yl)oxy)ethanamine in systems such as human liver microsomes or S9 fractions. Therefore, key parameters like its half-life (t½) and intrinsic clearance (CLint) have not been determined.

Identification of Major Metabolites and Their Structural Characterization

There are no studies that have identified or structurally characterized any metabolites of this compound.

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 inhibition profiles)

Specific cytochrome P450 (CYP) enzymes or other biotransformation systems involved in the metabolism of this compound have not been investigated. Consequently, no CYP inhibition profile for this compound has been reported.

Theoretical Predictions of Metabolic Vulnerabilities

No computational or theoretical studies predicting the metabolic vulnerabilities of this compound were found in the reviewed literature.

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets for Indole (B1671886) Ether Ethanamine Derivatives

The structural versatility of the indole scaffold allows it to interact with a wide array of biological targets. nih.gov While initial research may focus on known targets for tryptamine-like molecules, such as serotonin (B10506) receptors, future exploration is poised to uncover novel interactions that could unlock new therapeutic avenues. wikidata.org

Research into related indole structures has identified several targets of high interest. For instance, indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism, has become a significant target in cancer therapy. nih.govacs.org The search for novel IDO1 inhibitors is an intense area of academic and industrial research. acs.org Derivatives of the indole core are also being investigated for their effects on other key enzymes and pathways. For example, certain indole derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor-2 (VEGFR-2), both crucial in cancer progression. nih.gov Another study highlighted a novel indole derivative that suppresses the Hedgehog signaling pathway by binding to the Smoothened (SMO) receptor, offering a potential route to overcome drug resistance in certain cancers. nih.gov

Future research should systematically screen 2-((2-Methyl-1H-indol-3-yl)oxy)ethanamine and its analogs against a broad panel of receptors, enzymes, and ion channels to identify new primary targets and secondary off-target activities that could be therapeutically beneficial or warrant mitigation.

| Target Class | Specific Example | Therapeutic Relevance | Reference |

|---|---|---|---|

| Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer Immunotherapy | nih.govacs.org |

| Receptor Tyrosine Kinases | EGFR, VEGFR-2 | Oncology (Anti-angiogenesis, Proliferation) | nih.gov |

| G-Protein Coupled Receptors | Smoothened (SMO) Receptor | Oncology (Hedgehog Pathway) | nih.gov |

| Enzymes | Cyclooxygenase (COX) / 5-Lipoxygenase (5-LOX) | Anti-inflammatory | nih.gov |

Development of More Efficient and Sustainable Synthetic Strategies

The synthesis of complex indole-based libraries is fundamental to exploring their therapeutic potential. nih.govnih.gov Traditional methods can be lengthy and inefficient. Therefore, a key research direction is the development of more efficient and sustainable synthetic strategies. This includes diversity-oriented synthesis (DOS) and complexity-to-diversity (Ctd) strategies, which allow for the rapid generation of structurally diverse small-molecule libraries from common starting materials. nih.govnih.gov

Recent advancements include:

Gold(I)-Catalyzed Cascade Cyclization: A novel method for synthesizing spirocyclic indolin-3-ones, a motif found in many biologically active natural products, has been developed using a gold-catalyzed cascade reaction. acs.org This approach offers high stereoselectivity. acs.org

Divergent Synthetic Approaches: Researchers are developing Ctd strategies using commercially available indole alkaloids, like vincamine, to generate new, complex scaffolds through ring distortion pathways. nih.gov

Multi-step Syntheses for Derivatives: Specific synthetic schemes have been outlined for creating derivatives of complex indole structures, such as 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE), by modifying the indole core through C-N bond formation and subsequent introduction of functional groups. mdpi.com

Future work will likely focus on further refining these methods to improve yields, reduce the number of steps, and utilize greener solvents and reagents, making the synthesis of indole ether ethanamine libraries more accessible and environmentally friendly.

Integrated Computational and Experimental Approaches for Lead Optimization

Lead optimization is a critical and complex phase of drug discovery where an initial "hit" molecule is refined to improve its potency, selectivity, and pharmacokinetic properties. ijpsjournal.com The integration of computational and experimental methods is essential for accelerating this process. numberanalytics.com

This synergistic approach involves several key steps:

Computational Modeling: Tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how derivatives will bind to a target and to guide the design of new analogs. nih.govijpsjournal.com For instance, docking studies have been used to investigate the binding modes of indole derivatives within the active sites of EGFR, BRAFV600E, and VEGFR-2. nih.gov

Virtual Screening: Large virtual libraries of compounds can be screened against a biological target to prioritize which molecules to synthesize and test. ijpsjournal.comfrontiersin.org

Synthesis and Experimental Validation: The most promising candidates identified through computational work are then synthesized. numberanalytics.com

Bioassays: The synthesized compounds are evaluated using a range of experimental techniques, from biochemical assays (e.g., enzyme inhibition) to cellular assays (e.g., cytotoxicity), to validate computational predictions and provide crucial data for the next cycle of design. numberanalytics.com

This iterative cycle of design, synthesis, and testing, guided by an integrated computational and experimental workflow, is a powerful strategy for efficiently optimizing lead compounds like this compound. ijpsjournal.comnih.gov

Potential Translational Applications in Specific Therapeutic Areas

The indole scaffold is remarkably versatile, with derivatives showing promise across a wide spectrum of diseases. nih.gov

Neurological Disorders: Compounds structurally related to this compound, such as 2-(2-Methyl-1H-indol-3-yl)ethylamine, have been explored for their potential in neuroscience. chemimpex.com Their ability to serve as building blocks for molecules that modulate neurotransmitter systems suggests potential applications in treating mood and cognitive disorders. chemimpex.com

Metabolic Diseases: Indole derivatives are being investigated for their role in managing metabolic disorders. nih.gov A recent review highlights their potential as antidiabetic and antihypertensive agents, underscoring the need for further research in this area. nih.gov

Infectious Diseases: The indole nucleus is a scaffold for developing new antimicrobial agents. nih.gov Bisindole derivatives, for example, have been designed and screened for efficacy against the parasite Leishmania infantum, the causative agent of a neglected tropical disease. nih.gov Other indole compounds have demonstrated activity against various bacterial strains, making them candidates for new antibiotics. nih.gov

Cancer: This is one of the most extensively studied areas for indole derivatives. They have been shown to inhibit cancer cell proliferation through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like EGFR and Hedgehog. nih.govnih.gov The development of indole-based compounds that can overcome drug resistance is a particularly promising avenue of research. nih.gov

| Therapeutic Area | Mechanism/Application | Example Compound Class | Reference |

|---|---|---|---|

| Neurological Disorders | Modulation of neurotransmitter systems | Tryptamine (B22526) Analogs | chemimpex.com |

| Metabolic Diseases | Antidiabetic, Antihypertensive | General Indole Derivatives | nih.gov |

| Infectious Diseases | Antileishmanial, Antibacterial | Bisindoles, Indole Thiosemicarbazides | nih.govnih.gov |

| Cancer | Inhibition of EGFR, SMO, IDO1; Induction of apoptosis | Indole-2-carboxamides, N-methylsulfonyl-indoles | nih.govnih.govnih.gov |

Challenges and Opportunities in the Academic Pursuit of Indole-Based Drug Discovery

While the therapeutic potential of indole derivatives is vast, academic researchers face significant challenges in translating their discoveries. The drug development process is notoriously long, expensive, and complex. researchgate.net Key challenges include securing funding, navigating intellectual property issues, and bridging the "valley of death" between a promising laboratory finding and a viable clinical candidate. researchgate.net Furthermore, many initial studies may report potent compounds that contain problematic functional groups, leading to non-specific activity or undesirable side reactions rather than selective binding to the intended target. nih.govacs.org

However, these challenges are matched by significant opportunities. Academic labs are well-positioned to explore high-risk, high-reward areas, such as identifying novel biological targets and investigating rare and neglected diseases that are often overlooked by the pharmaceutical industry. researchgate.net There are opportunities to develop more robust experimental protocols and screening cascades to ensure the quality of hit compounds. acs.org The advancement of open-source computational tools and high-throughput screening technologies empowers academic researchers to conduct sophisticated drug discovery campaigns. nih.govfrontiersin.org Collaborative initiatives between universities, research institutes, and industry partners can provide the necessary resources and expertise to advance promising indole-based compounds through the development pipeline.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((2-Methyl-1H-indol-3-yl)oxy)ethanamine, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Begin with a nucleophilic substitution or coupling reaction between 2-methylindole derivatives and a suitable ethanamine precursor. For example, refluxing in polar aprotic solvents (e.g., acetonitrile) under controlled pH (6.5–7.5) enhances yield .

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials.

- Step 3 : Finalize synthesis with hydrochloride salt formation for improved stability. Yields typically range from 50–70%, depending on substituent reactivity .

- Key Data :

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetonitrile | 80–85 | 65 | ≥98% |

| DMF | 100 | 55 | 95% |

Q. Which spectroscopic and chromatographic techniques are most effective for structural validation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the indole ring (δ 6.8–7.5 ppm for aromatic protons) and ethanamine chain (δ 2.8–3.6 ppm for CH2 groups). Methyl substituents at C2 of the indole ring appear as singlets (δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~205 for C11H14N2O) and fragmentation patterns .

- FTIR : Identify N-H stretches (3300–3500 cm⁻¹) and C-O-C ether linkages (1200–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for substituted indole derivatives like this compound?

- Methodological Answer :

- Issue : Overlapping peaks in aromatic regions due to substituent effects.

- Solution :

Use 2D NMR (COSY, HSQC) to correlate protons and carbons, distinguishing between indole C3-O- and ethanamine chain signals .

Compare with computational NMR predictions (DFT calculations at B3LYP/6-31G* level) to validate assignments .

- Case Study : In 2-(2,5-dimethyl-1H-indol-3-yl)ethanamine, methyl groups at C2 and C5 shift indole proton signals downfield by 0.2–0.4 ppm .

Q. What computational strategies are effective for predicting the biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT2A). The indole ring’s oxygen linker enhances hydrogen bonding with Asp155 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics:

| Parameter | Value |

|---|---|

| RMSD (ligand) | ≤2.0 Å |

| Binding Energy (ΔG) | -8.5 kcal/mol |

- QSAR : Correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity using Hammett constants .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Steric Effects : Methyl groups at C2 hinder electrophilic substitution at C3; use bulky bases (e.g., LDA) to direct reactivity .

- Electronic Effects : Electron-donating substituents (e.g., -OCH3) increase indole ring electron density, accelerating alkylation at C3 .

- Reaction Optimization :

| Reagent | Yield (%) | Selectivity (C3 vs. C5) |

|---|---|---|

| NaH/THF | 60 | 4:1 |

| KHMDS | 75 | 7:1 |

Data Contradiction Analysis

Q. Why do solubility measurements for this compound vary across studies?

- Methodological Answer :

- Factors :

Crystallinity : Amorphous forms exhibit 2–3x higher solubility than crystalline forms. Use DSC to confirm polymorphic states .

pH : Solubility in aqueous buffers peaks at pH 4–5 (protonated amine) but drops in basic conditions .

- Resolution : Standardize measurement protocols (e.g., shake-flask method, 24-h equilibration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.